molecular formula C10H12N2O3 B564688 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid CAS No. 41867-08-7

2-[Methyl(nitroso)amino]-3-phenylpropanoic acid

Cat. No. B564688
CAS RN: 41867-08-7
M. Wt: 208.217
InChI Key: NXGUHURLWSHFBF-UHFFFAOYSA-N
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Description

“2-[Methyl(nitroso)amino]-3-phenylpropanoic acid” is a compound that falls under the category of nitrosamines . Nitrosamines have been recognized to be carcinogenic for many decades . Despite the fact that several nitrosamine precursors are frequently used in the manufacturing of pharmaceutical products, their potential presence in pharmaceutical products has previously been overlooked due to a lack of understanding on how they form during the manufacturing process .


Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . Broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields are few important features of this methodology .


Molecular Structure Analysis

The molecular structure of “2-[Methyl(nitroso)amino]-3-phenylpropanoic acid” is characterized by the presence of a nitroso group, −NO2 . This group, like the carboxylate anion, is a hybrid of two equivalent resonance structures with a hybrid structure .


Chemical Reactions Analysis

The reactions of nitrous acid with 1°- and 2°- aliphatic amines may be explained by considering their behavior with the nitrosonium cation, NO (+), an electrophilic species present in acidic nitrous acid solutions . The distinct behavior of 1º, 2º & 3º-aliphatic amines is an instructive challenge to our understanding of their chemistry .

Scientific Research Applications

Synthetic Chemistry Techniques

The development of new synthetic methods for constructing complex molecules is a fundamental aspect of organic chemistry. One study presents a cross-coupling of remote meta-C–H bonds directed by a U-shaped template, utilizing meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives. This method relies on a unique combination of a weakly coordinating U-shaped template and mono-protected amino acid ligand, enabling selective cross-coupling reactions with organoborons, potentially including structures related to 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid (L. Wan et al., 2013).

Another approach involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, showcasing a methodology applicable in the enantioselective synthesis of compounds structurally similar to 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid. This technique preserves the enantiomeric purity of the cyclopropane's electrophilic center, indicating its potential for synthesizing complex organic molecules with high stereochemical fidelity (O. Lifchits & A. Charette, 2008).

Analytical Chemistry Applications

In the realm of analytical chemistry, a study on colorimetric sensors for oxyanions highlights the application of compounds like methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate. These compounds function as chemosensors, demonstrating significant color changes upon interaction with specific anions, such as H2PO4- and AcO-, through naked-eye detectable changes. This research suggests potential uses of related compounds in environmental monitoring and analytical chemistry (V. Suryanti et al., 2020).

Safety And Hazards

Many nitrosamines, including “2-[Methyl(nitroso)amino]-3-phenylpropanoic acid”, have been recognized to be carcinogenic for many decades . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied .

properties

IUPAC Name

2-[methyl(nitroso)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(11-15)9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGUHURLWSHFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676073
Record name 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(nitroso)amino]-3-phenylpropanoic acid

CAS RN

41867-08-7
Record name 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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